What is the structure of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-?
What is the structure of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-?
An In-depth Technical Guide: The Structure and Scientific Context of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical structure, properties, and potential significance of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. By examining its core scaffold, key functional groups, and the scientific rationale for its design, this document serves as a technical resource for professionals engaged in medicinal chemistry and pharmacological research.
Molecular Architecture and Nomenclature
The compound 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- (CAS Number: 328956-38-3) is a synthetic heterocyclic molecule built upon the quinolinone framework.[1] Its structure is characterized by a bicyclic system comprising a benzene ring fused to a pyridinone ring. The systematic placement of specific functional groups—a nitro group and a trifluoromethyl group—imparts distinct electronic and steric properties that are critical to its potential biological activity.
The 2(1H)-Quinolinone Core
The foundational scaffold is a quinolinone ring, a privileged structure in drug discovery renowned for its presence in a wide array of pharmacologically active agents.[2][3] The "(1H)" designation indicates that the nitrogen atom at position 1 is protonated, and the ketone group is at position 2. This arrangement represents the stable lactam tautomer, which predominates over its lactim isomer. This core structure provides a rigid, planar platform for the spatial orientation of its substituents, facilitating specific interactions with biological targets.
Analysis of Key Substituents
The compound's properties are heavily influenced by its two key substituents:
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4-(Trifluoromethyl) Group (-CF₃): The trifluoromethyl group at position 4 is a crucial bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking oxidative metabolism at that position. Furthermore, the CF₃ group can improve membrane permeability and strengthen binding interactions with target proteins through non-classical hydrogen bonds or dipole-dipole interactions.
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6-Nitro Group (-NO₂): The nitro group at position 6 is a powerful electron-withdrawing group that modulates the electron density of the entire aromatic system.[4] In medicinal chemistry, nitroaromatic compounds are known for a range of biological activities, including antimicrobial and anticancer effects.[4][5] The nitro group can be bioreduced under hypoxic conditions (e.g., within solid tumors or anaerobic bacteria) to form reactive nitroso and hydroxylamine intermediates that can exert cytotoxic effects.[6]
Structural Visualization
The 2D structure of the molecule highlights the arrangement of these functional groups on the quinolinone scaffold.
Caption: 2D Chemical Structure of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-.
Physicochemical Properties
The physicochemical properties of a compound are critical predictors of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The computed properties for this molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅F₃N₂O₃ | PubChem |
| Molecular Weight | 258.15 g/mol | PubChem |
| XLogP3-AA | 2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 74.9 Ų | PubChem |
Synthesis and Characterization
The synthesis of substituted quinolinones often involves cyclization reactions starting from appropriately substituted anilines. A plausible and established method for this class of compounds is the Conrad-Limpach synthesis.
Proposed Synthetic Pathway
A logical synthetic route would involve the condensation of 4-nitroaniline with a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate. The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes thermal cyclization to yield the desired quinolinone core.
Generalized Experimental Protocol
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Condensation: Equimolar amounts of 4-nitroaniline and ethyl 4,4,4-trifluoroacetoacetate are mixed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., sulfuric acid). The mixture is heated to reflux for several hours to form the intermediate β-anilinocrotonate.
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Cyclization: The solvent is removed, and the crude intermediate is added to a high-boiling point solvent, such as Dowtherm A or mineral oil. The mixture is heated to a high temperature (typically 240-260 °C) to induce thermal cyclization.
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Workup and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the final compound.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of the target quinolinone.
Structural Elucidation
Confirmation of the final structure would be achieved through a combination of standard spectroscopic techniques:
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NMR Spectroscopy: ¹H NMR would show characteristic signals for the aromatic and NH protons. ¹³C NMR would confirm the number of unique carbons, and ¹⁹F NMR would show a singlet for the CF₃ group.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (~3400 cm⁻¹), the amide C=O stretch (~1660 cm⁻¹), and the nitro group stretches (~1510 and 1340 cm⁻¹).[7]
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass and molecular formula of the compound.[8]
Significance in Medicinal Chemistry and Drug Development
The quinolinone scaffold is a cornerstone in the development of therapeutics, particularly in the areas of oncology and infectious diseases.[2][9]
Potential Biological Activity
Derivatives of quinoline and quinolinone have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-HIV, and antimalarial properties.[2][10] The specific combination of the nitro and trifluoromethyl groups on the 2(1H)-quinolinone core suggests several potential therapeutic applications:
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Anticancer Agents: Many small-molecule kinase inhibitors feature a quinoline or quinolinone core. For example, derivatives of 6-nitro-4-substituted quinazolines (a related scaffold) have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11] The electron-withdrawing nature of both the nitro and trifluoromethyl groups could enhance interactions with kinase active sites.
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Antimicrobial Agents: Quinolones are a well-known class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[3] While this specific compound is a quinolinone, the underlying heterocyclic system is similar. The nitroaromatic moiety is present in several antimicrobial drugs and can be effective against a range of pathogens, including bacteria and parasites.[4][12]
Rationale for Future Investigation
The unique structural features of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- make it a compelling candidate for biological screening. The combination of a privileged scaffold with two potent pharmacophoric groups (-CF₃ and -NO₂) provides a strong rationale for its inclusion in drug discovery campaigns. Its rigid structure and well-defined electronic properties make it an excellent starting point for structure-activity relationship (SAR) studies and further chemical optimization.
Conclusion
2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- is a precisely functionalized molecule based on the medicinally significant quinolinone scaffold. Its structure is defined by the strategic placement of a trifluoromethyl group, which enhances lipophilicity and metabolic stability, and a nitro group, a known modulator of biological activity. This combination of a proven core with powerful substituents makes it a molecule of high interest for the development of novel therapeutic agents, particularly in the fields of oncology and infectious disease. Further investigation into its synthesis, biological activity, and mechanism of action is highly warranted.
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ResearchGate. (2026). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogs. [Link]
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